3-(2-Methoxyethyl) 6-methyl 4-(biphenyl-4-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-(2-Methoxyethyl) 6-methyl 4-(biphenyl-4-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of multiple functional groups, including ester, ketone, and aromatic rings, makes this compound an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl) 6-methyl 4-(biphenyl-4-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Hexahydroquinoline Core: This can be done through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated precursor of the hexahydroquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid groups with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of aldehydes and carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2-Methoxyethyl) 6-methyl 4-(biphenyl-4-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyethyl) 6-methyl 4-(phenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-(2-Methoxyethyl) 6-methyl 4-(biphenyl-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
The uniqueness of 3-(2-Methoxyethyl) 6-methyl 4-(biphenyl-4-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in the specific arrangement of its functional groups and the presence of the biphenyl-4-yl group. This unique structure can lead to distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H31NO6 |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-O-(2-methoxyethyl) 6-O-methyl 2,7-dimethyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C29H31NO6/c1-17-16-22-26(27(31)23(17)28(32)35-4)25(24(18(2)30-22)29(33)36-15-14-34-3)21-12-10-20(11-13-21)19-8-6-5-7-9-19/h5-13,17,23,25,30H,14-16H2,1-4H3 |
InChI Key |
YVJBWDKODKUPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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